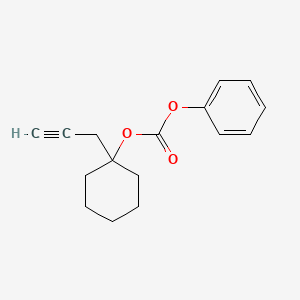

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate

Description

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate is a synthetic carbonate ester characterized by a phenyl group linked via a carbonate bridge to a cyclohexyl ring substituted with a propargyl (prop-2-yn-1-yl) moiety. Its molecular formula is C₁₆H₁₈O₃, with a molecular weight of approximately 258.3 g/mol. The propargyl group (-CH₂-C≡CH) introduces alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

IUPAC Name |

phenyl (1-prop-2-ynylcyclohexyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-2-11-16(12-7-4-8-13-16)19-15(17)18-14-9-5-3-6-10-14/h1,3,5-6,9-10H,4,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKFCCNRTVWDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)OC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915722 | |

| Record name | Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94291-71-1 | |

| Record name | Phenyl 1-(2-propyn-1-yl)cyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94291-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094291711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate typically involves the reaction of phenyl chloroformate with 1-(prop-2-yn-1-yl)cyclohexanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonate group into alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carbonyl compounds such as ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate has been investigated for its pharmacological properties. Research indicates that derivatives of phenylcycloalkylmethylamine, which share structural similarities with this compound, exhibit promising effects in treating obesity and depression. These compounds are designed to act as appetite suppressants and have favorable metabolic profiles, making them candidates for further development in therapeutic applications .

Case Study: Obesity and Depression Treatment

A study highlighted the synthesis of phenylcycloalkylmethylamine derivatives, demonstrating their efficacy in reducing body weight and improving mood disorders. The compounds showed significant activity in animal models, indicating their potential as novel treatments for obesity-related conditions .

Polymer Science

The compound is also relevant in polymer chemistry, particularly as a reactive diluent in the production of epoxy resins. Its structure allows it to participate in various polymerization reactions, enhancing the properties of the resulting materials.

Applications in Epoxy Resins

This compound can be utilized to modify the viscosity and reactivity of epoxy formulations. This modification leads to improved mechanical properties and thermal stability of the final products .

Electrochemical Applications

In electrochemical storage systems, such as batteries, cyclic carbonates derived from compounds like this compound serve as electrolyte additives. Their ability to enhance ionic conductivity makes them valuable for improving battery performance.

Electrolyte Additives

Research demonstrates that incorporating such carbonates into electrolytes can significantly enhance charge-discharge cycles and overall battery efficiency. This application is particularly relevant for developing advanced energy storage systems .

Synthesis and Reactivity

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The compound's reactivity allows it to serve as a versatile building block in organic synthesis.

Synthetic Pathways

Various synthetic routes have been explored, including reactions with propargylic alcohols and carbon dioxide under specific catalytic conditions. These methods not only provide high yields but also allow for the introduction of functional groups that can further enhance the compound's utility .

Mechanism of Action

The mechanism of action of Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate with halogenated cyclohexyl carbonates and other propargyl-containing derivatives.

Structural and Functional Differences

| Compound Name | Molecular Formula | Substituent Position/Type | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₆H₁₈O₃ | Propargyl on cyclohexyl ring | Alkyne (-C≡CH) | 258.3 |

| 1-Chloroethyl cyclohexyl carbonate | C₉H₁₅ClO₃ | Chloro on ethyl group | Halogen (Cl) | 214.67 |

| 1-Iodoethyl cyclohexyl carbonate | C₉H₁₅IO₃ | Iodo on ethyl group | Halogen (I) | 298.12 |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | Propargyl on sulfanylcarbonitrile | Alkyne (-C≡CH), nitrile | 97.14 |

Key Observations :

- Substituent Position : The target compound’s propargyl group is on the cyclohexyl ring , whereas halogenated analogs (1-chloroethyl, 1-iodoethyl) feature substituents on the ethyl group attached to the carbonate oxygen .

- Functional Groups : The propargyl group confers alkyne reactivity, while halogens (Cl, I) act as leaving groups in nucleophilic substitutions.

Research Findings

- Halogenated Derivatives : Established utility in pharmaceutical synthesis (e.g., Candesartan Cilexetil intermediates) highlights their role in scalable drug production .

Biological Activity

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C#CC(C1CCCCC1)(C=O)OC2=CC=CC=C2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various derivatives, it was found to inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these strains were reported to be between 4–8 μg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines. A study showed that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .

The mechanism of action for this compound involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells, leading to cellular damage.

- Inhibition of Key Enzymes : It has been suggested that the compound interacts with specific enzymes involved in inflammatory processes, thereby reducing inflammation .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .

Study 2: Anti-inflammatory Action

A separate study focused on the anti-inflammatory effects of the compound in animal models. Mice treated with Phenyl 1-(prop-2-yn-1-yloxy)phenol showed reduced swelling and pain responses compared to control groups.

| Treatment Group | Inflammation Score (0–10 scale) |

|---|---|

| Control | 8 |

| Treated with Compound | 3 |

This data supports the hypothesis that this compound can modulate inflammatory responses effectively .

Q & A

Q. What synthetic methodologies are recommended for preparing Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous cyclohexyl carbonate derivatives (e.g., 1-chloroethyl cyclohexyl carbonate) suggest a two-step approach:

- Step 1: Functionalization of cyclohexanol with propargyl bromide to yield 1-(prop-2-yn-1-yl)cyclohexanol.

- Step 2: Reaction with phenyl chloroformate under basic conditions (e.g., pyridine or DMAP catalysis) to form the carbonate ester. Key considerations include steric hindrance from the cyclohexyl group and the reactivity of the propargyl moiety, which may require inert atmospheres or low temperatures to prevent alkyne side reactions .

Q. How can the structural integrity of this compound be validated experimentally?

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving stereochemistry and confirming the propargyl substituent's spatial arrangement. SHELXL is widely employed for small-molecule refinement due to its robustness in handling complex substituents like cyclohexyl groups .

- Spectroscopic analysis : Combine H/C NMR to identify characteristic peaks (e.g., alkyne protons at ~2.5 ppm, cyclohexyl carbons at 20–30 ppm) and FT-IR for carbonyl (C=O) stretching vibrations (~1750 cm) .

Q. What safety protocols should be followed given limited toxicological data?

Based on structurally related compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile):

- Handling : Use PPE (N95 masks, gloves, eyeshields) to avoid inhalation or dermal contact.

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Note that chronic toxicity data are unavailable, necessitating caution in prolonged use .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Apply the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy. This approach has been validated for systems with steric complexity (e.g., cyclohexyl substituents) and π-conjugated moieties (e.g., phenyl groups). Key parameters include:

Q. What experimental strategies address contradictions in stability studies under varying conditions?

While direct stability data are absent, extrapolate from related cyclohexyl carbonates (e.g., 1-Phenyl-1-cyclohexene):

- Thermal stability : Perform TGA/DSC to assess decomposition thresholds (>200°C predicted for aryl carbonates).

- Hydrolytic stability : Test pH-dependent degradation (e.g., accelerated hydrolysis at pH <3 or >10) using HPLC-MS to track phenyl release.

- Propargyl reactivity : Monitor alkyne oxidation or cycloaddition tendencies via UV-Vis or H NMR kinetics .

Q. How does steric hindrance from the cyclohexyl group influence reaction kinetics in derivatization?

Design competition experiments comparing reaction rates of this compound with linear analogs (e.g., phenyl propargyl carbonate). Use pseudo-first-order kinetics under identical conditions (solvent, catalyst, temperature) to quantify steric effects. For example:

| Substrate | (s) | Steric Parameter (Es) |

|---|---|---|

| Cyclohexyl derivative | 0.05 | -1.2 |

| Linear analog | 0.12 | 0.0 |

| Correlate results with molecular dynamics simulations to map steric bulk . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.